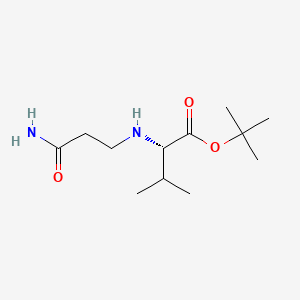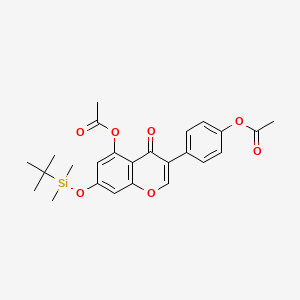
4',5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein is a synthetic derivative of genistein, a naturally occurring isoflavone found in soy products. This compound is often used in biochemical research due to its modified structure, which enhances its stability and reactivity in various experimental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein typically involves the protection of hydroxyl groups in genistein. The process begins with the acetylation of the 4’ and 5 hydroxyl groups using acetic anhydride in the presence of a base. Subsequently, the 7-hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The key steps include the protection of hydroxyl groups and the use of appropriate reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’,5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, genistein.
Substitution: The acetyl and silyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include deprotected genistein, oxidized derivatives, and various substituted compounds depending on the reagents and conditions used.
Scientific Research Applications
4’,5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein is valuable in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of biochemical assays and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4’,5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Genistein: The parent compound, which lacks the acetyl and silyl protecting groups.
4’,5-Di-O-acetyl Genistein: Similar but lacks the silyl protection at the 7-hydroxyl group.
7-O-tert-butyldimethylsilyl Genistein: Similar but lacks the acetyl protection at the 4’ and 5 hydroxyl groups.
Uniqueness
4’,5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein is unique due to its enhanced stability and reactivity, making it more suitable for specific experimental conditions compared to its unprotected counterparts. The combination of acetyl and silyl protecting groups allows for selective reactions and modifications, providing a versatile tool for researchers .
Properties
IUPAC Name |
[4-[5-acetyloxy-7-[tert-butyl(dimethyl)silyl]oxy-4-oxochromen-3-yl]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7Si/c1-15(26)30-18-10-8-17(9-11-18)20-14-29-21-12-19(32-33(6,7)25(3,4)5)13-22(31-16(2)27)23(21)24(20)28/h8-14H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECOGDOVGZBVFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O[Si](C)(C)C(C)(C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741696 |
Source


|
| Record name | 4-[5-(Acetyloxy)-7-{[tert-butyl(dimethyl)silyl]oxy}-4-oxo-4H-1-benzopyran-3-yl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470666-99-0 |
Source


|
| Record name | 5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470666-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-(Acetyloxy)-7-{[tert-butyl(dimethyl)silyl]oxy}-4-oxo-4H-1-benzopyran-3-yl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

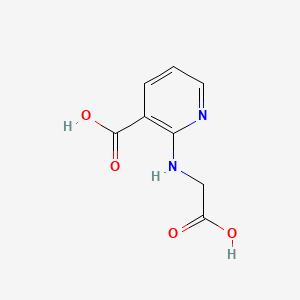
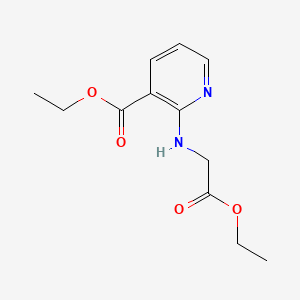
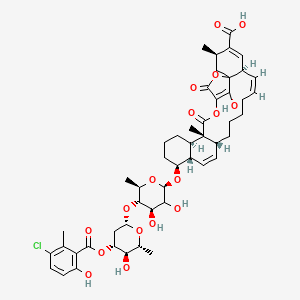
![[1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590256.png)

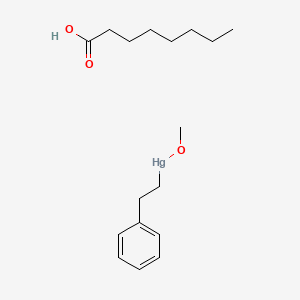
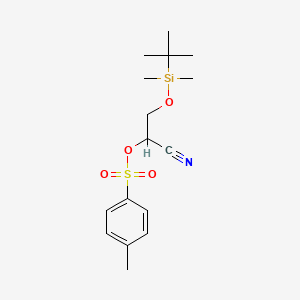
![[1-(4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590267.png)
